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molecular formula C3H5Cl3Si B085684 Allyltrichlorosilane CAS No. 107-37-9

Allyltrichlorosilane

Cat. No. B085684
M. Wt: 175.51 g/mol
InChI Key: HKFSBKQQYCMCKO-UHFFFAOYSA-N
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Patent
US06251057B1

Procedure details

In the same apparatus and procedure as Example 1 above, 0.80 g (3.1 mmol) of triphenylphosphine, 1.25 ml (15.3 mmol) of allyl chloride, and 3.1 g (31 mmol) of dichlorosilane were reacted 150° C. for 1.5 hrs. The resulting mixture was distilled to give 1.00 g of allyldichlorosilane (yield; 13%) and allyltrichlorosilane (yield; 20%).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(P(C2C=CC=CC=2)C2C=CC=CC=2)[CH:6]=CC=C[CH:2]=1.C([Cl:23])C=C.[Cl:24][SiH2:25][Cl:26]>>[CH2:2]([SiH:25]([Cl:26])[Cl:24])[CH:1]=[CH2:6].[CH2:2]([Si:25]([Cl:23])([Cl:26])[Cl:24])[CH:1]=[CH2:6]

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.25 mL
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
3.1 g
Type
reactant
Smiles
Cl[SiH2]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
C(C=C)[SiH](Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 13%
YIELD: CALCULATEDPERCENTYIELD 457.3%
Name
Type
product
Smiles
C(C=C)[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06251057B1

Procedure details

In the same apparatus and procedure as Example 1 above, 0.80 g (3.1 mmol) of triphenylphosphine, 1.25 ml (15.3 mmol) of allyl chloride, and 3.1 g (31 mmol) of dichlorosilane were reacted 150° C. for 1.5 hrs. The resulting mixture was distilled to give 1.00 g of allyldichlorosilane (yield; 13%) and allyltrichlorosilane (yield; 20%).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(P(C2C=CC=CC=2)C2C=CC=CC=2)[CH:6]=CC=C[CH:2]=1.C([Cl:23])C=C.[Cl:24][SiH2:25][Cl:26]>>[CH2:2]([SiH:25]([Cl:26])[Cl:24])[CH:1]=[CH2:6].[CH2:2]([Si:25]([Cl:23])([Cl:26])[Cl:24])[CH:1]=[CH2:6]

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.25 mL
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
3.1 g
Type
reactant
Smiles
Cl[SiH2]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
C(C=C)[SiH](Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 13%
YIELD: CALCULATEDPERCENTYIELD 457.3%
Name
Type
product
Smiles
C(C=C)[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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